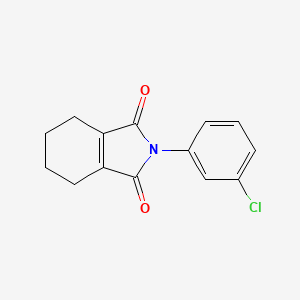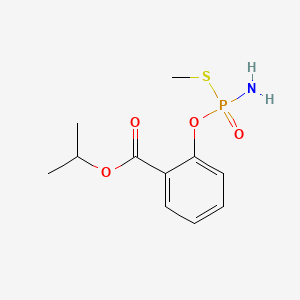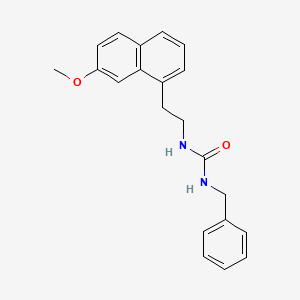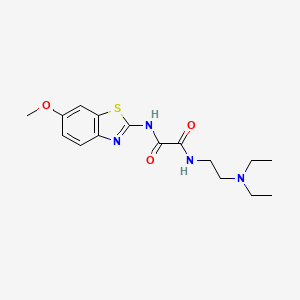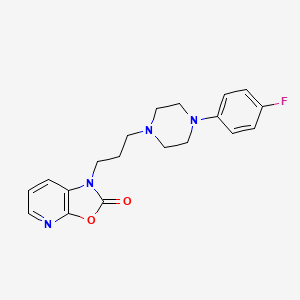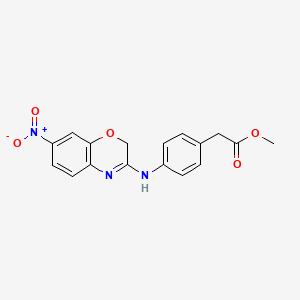
Benzeneacetic acid, 4-(7-nitro-2H-1,4-benzoxazin-3-yl)amino-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzeneacetic acid, 4-(7-nitro-2H-1,4-benzoxazin-3-yl)amino-, methyl ester is a complex organic compound that belongs to the class of benzoxazines. This compound is characterized by the presence of a benzeneacetic acid moiety linked to a benzoxazine ring system, which is further substituted with a nitro group and an amino group. The methyl ester functional group adds to its chemical diversity, making it a compound of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-(7-nitro-2H-1,4-benzoxazin-3-yl)amino-, methyl ester typically involves multi-step organic reactions. One common synthetic route includes the nitration of a benzoxazine precursor, followed by the introduction of the amino group through a substitution reaction. The final step involves esterification to form the methyl ester. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Industrial methods also focus on optimizing reaction conditions to minimize by-products and maximize yield.
化学反应分析
Types of Reactions
Benzeneacetic acid, 4-(7-nitro-2H-1,4-benzoxazin-3-yl)amino-, methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoxazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane or ethanol are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the benzoxazine ring.
科学研究应用
Benzeneacetic acid, 4-(7-nitro-2H-1,4-benzoxazin-3-yl)amino-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
作用机制
The mechanism of action of Benzeneacetic acid, 4-(7-nitro-2H-1,4-benzoxazin-3-yl)amino-, methyl ester involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzoxazine ring system can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Benzeneacetic acid, 4-(2H-1,4-benzoxazin-3-yl)amino-, methyl ester: Lacks the nitro group, leading to different chemical and biological properties.
Benzeneacetic acid, 4-(7-nitro-2H-1,4-benzoxazin-3-yl)amino-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its reactivity and solubility.
Uniqueness
The presence of both the nitro group and the benzoxazine ring system in Benzeneacetic acid, 4-(7-nitro-2H-1,4-benzoxazin-3-yl)amino-, methyl ester makes it unique. These functional groups contribute to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
属性
CAS 编号 |
109226-95-1 |
|---|---|
分子式 |
C17H15N3O5 |
分子量 |
341.32 g/mol |
IUPAC 名称 |
methyl 2-[4-[(7-nitro-2H-1,4-benzoxazin-3-yl)amino]phenyl]acetate |
InChI |
InChI=1S/C17H15N3O5/c1-24-17(21)8-11-2-4-12(5-3-11)18-16-10-25-15-9-13(20(22)23)6-7-14(15)19-16/h2-7,9H,8,10H2,1H3,(H,18,19) |
InChI 键 |
NPKWWRYJHDUHDO-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)[N+](=O)[O-])OC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


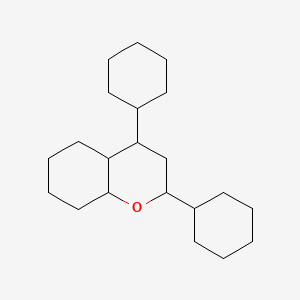

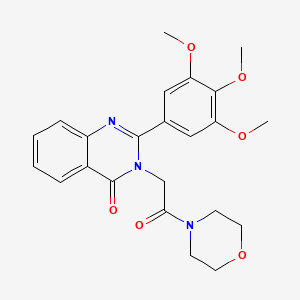

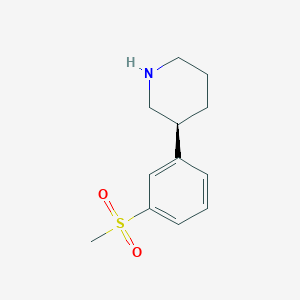
![[(3S,3aR,6S,6aS)-3-[4-[3-(5,6-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15185905.png)
